molecular formula C21H21ClN2O3 B409144 2-Phenylethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenylethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B409144
M. Wt: 384.9g/mol
InChI Key: WFIRWSXTVRLJBQ-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of DNA and RNA . This compound, with its unique structure, has shown potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring . The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethyl 4-(4-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • 2-Phenylethyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

2-Phenylethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring .

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9g/mol

IUPAC Name

2-phenylethyl 6-(4-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C21H21ClN2O3/c1-14-18(20(25)27-13-12-15-6-4-3-5-7-15)19(23-21(26)24(14)2)16-8-10-17(22)11-9-16/h3-11,19H,12-13H2,1-2H3,(H,23,26)

InChI Key

WFIRWSXTVRLJBQ-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)Cl)C(=O)OCCC3=CC=CC=C3

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)Cl)C(=O)OCCC3=CC=CC=C3

Origin of Product

United States

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